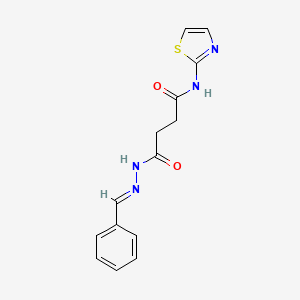
Succinic 2-thiazolylamide benzylidene hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinic 2-thiazolylamide benzylidene hydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of succinic 2-thiazolylamide benzylidene hydrazide typically involves the condensation reaction between succinic hydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions . The reaction can be monitored using techniques like IR spectroscopy and X-ray diffraction to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of hydrazones, including this compound, often employs solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The choice of method depends on the desired yield, purity, and selectivity of the product .
Chemical Reactions Analysis
Types of Reactions
Succinic 2-thiazolylamide benzylidene hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Succinic 2-thiazolylamide benzylidene hydrazide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Potential anticancer agent due to its ability to inhibit telomerase activity in cancer cells.
Mechanism of Action
The mechanism of action of succinic 2-thiazolylamide benzylidene hydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit telomerase, an enzyme crucial for the replication of cancer cells . Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzylidene hydrazone analogues: These compounds share a similar structure and exhibit comparable biological activities, such as anticancer and antioxidant properties.
Thiazolidine derivatives: Known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Uniqueness
Succinic 2-thiazolylamide benzylidene hydrazide stands out due to its unique combination of a succinic hydrazide backbone with a thiazolylamide and benzylidene moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
CAS No. |
124861-93-4 |
|---|---|
Molecular Formula |
C14H14N4O2S |
Molecular Weight |
302.35 g/mol |
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(1,3-thiazol-2-yl)butanediamide |
InChI |
InChI=1S/C14H14N4O2S/c19-12(17-14-15-8-9-21-14)6-7-13(20)18-16-10-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,18,20)(H,15,17,19)/b16-10+ |
InChI Key |
ORYZYUIJKFXYTQ-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=NC=CS2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















